Dec-5-ene

Description

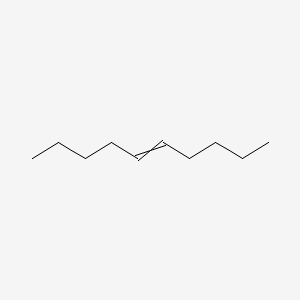

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSXESKOOOTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864063 | |

| Record name | 5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-19-1 | |

| Record name | 5-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dec-5-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dec-5-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of dec-5-ene, a ten-carbon alkene with the double bond located at the fifth carbon. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate or for other research purposes. The guide summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant synthetic and analytical workflows.

This compound exists as two geometric isomers, (Z)-dec-5-ene (cis) and (E)-dec-5-ene (trans), each with distinct physical properties. Understanding these properties is crucial for its application in organic synthesis, where precise control over reaction conditions and product purification is paramount.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound and its isomers are summarized below. These properties are essential for handling, reaction setup, and purification of the compound.

Table 1: General and Computed Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 | [1] |

| InChIKey | UURSXESKOOOTOV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC=CCCCC | [1] |

| CAS Number | 19689-19-1 (unspecified stereochemistry) | [1] |

Table 2: Physical Properties of (Z)-dec-5-ene and (E)-dec-5-ene

| Property | (Z)-dec-5-ene (cis) | (E)-dec-5-ene (trans) | Reference |

| CAS Number | 7433-78-5 | 7433-56-9 | [2][4] |

| IUPAC Name | (Z)-dec-5-ene | (E)-dec-5-ene | [2][3] |

| Synonyms | cis-5-Decene | trans-5-Decene | [2][3] |

| Physical Description | Colorless liquid | Colorless liquid | [2] |

| Boiling Point | 60 °C at 20 mmHg | Not specified | [5] |

| Melting Point | -112 °C | Not specified | [5] |

| Density | 0.75 g/cm³ | Not specified | [5] |

| Refractive Index | 1.4240-1.4260 | Not specified | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory techniques.

2.1. Boiling Point Determination (Thiele Tube Method)

The boiling point is a critical physical constant for the characterization of liquid compounds. The Thiele tube method is a common and effective technique for this purpose.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Procedure:

-

Seal one end of a capillary tube using a Bunsen burner.

-

Place a small amount (a few milliliters) of this compound into a fusion tube.

-

Invert the sealed capillary tube and place it inside the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer.

-

Place the thermometer and fusion tube assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube to ensure even heat distribution.

-

Observe the sample and the capillary tube. As the temperature rises, air will be expelled from the capillary tube.

-

Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

2.2. Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements.

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

The mass of the this compound is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

2.3. Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying components of a mixture. For this compound, it can be used to separate the (Z) and (E) isomers and to confirm the molecular weight.

Protocol Outline:

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane).

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A nonpolar capillary column is typically used for the separation of hydrocarbon isomers.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

-

Oven Temperature Program: Start at a low temperature and gradually increase to elute the isomers. Isothermal conditions can also be used.

-

Carrier Gas: Use an inert gas such as helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass range appropriate for this compound and its expected fragments (e.g., m/z 30-200).

-

-

Data Analysis: The retention times of the peaks in the chromatogram can be used to distinguish between the (Z) and (E) isomers. The mass spectrum of each peak will show the molecular ion (M+) at m/z 140 and a characteristic fragmentation pattern that confirms the structure.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

The olefinic protons (-CH=CH-) of this compound will appear in the downfield region of the spectrum (typically δ 5.0-5.5 ppm).

-

The coupling constant (J-value) between these protons is diagnostic of the stereochemistry: Jtrans is typically larger (around 12-18 Hz) than Jcis (around 6-12 Hz).

-

The allylic protons (-CH₂-CH=) will appear at a chemical shift of around δ 2.0 ppm.

-

The remaining aliphatic protons will appear further upfield.

-

-

¹³C NMR Spectroscopy:

-

The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum (typically δ 120-140 ppm).

-

The sp³ hybridized carbons of the alkyl chains will appear in the upfield region.

-

Synthetic and Analytical Workflows

The following diagrams illustrate common synthetic routes to this compound and a typical analytical workflow for its characterization.

References

An In-depth Technical Guide on (Z)-dec-5-ene: Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-dec-5-ene, focusing on its chemical structure, stereoisomerism, synthesis, and physicochemical properties. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the unique characteristics and potential applications of Z-alkenes.

Introduction to (Z)-dec-5-ene

(Z)-dec-5-ene, also known as cis-5-decene, is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀. It belongs to the alkene class of organic compounds, characterized by a carbon-carbon double bond. The "Z" designation in its name refers to the stereochemistry of the substituents around this double bond, a crucial aspect that dictates its three-dimensional structure and, consequently, its physical, chemical, and biological properties. The geometry of the double bond in alkenes is a key factor in their biological activity, influencing how they interact with enzymes and receptors.[1]

Molecular Structure and Stereoisomerism

The structure of dec-5-ene features a ten-carbon chain with a double bond located at the fifth carbon atom. The stereoisomerism of this compound arises from the restricted rotation around this C=C double bond. This gives rise to two geometric isomers: (Z)-dec-5-ene and (E)-dec-5-ene.

-

(Z)-dec-5-ene (cis-isomer): In this isomer, the higher-priority substituents on each carbon of the double bond are on the same side of the double bond axis. For this compound, the substituents are butyl groups and hydrogen atoms. According to the Cahn-Ingold-Prelog (CIP) priority rules, the butyl groups have a higher priority than the hydrogen atoms. Therefore, in the Z-isomer, the two butyl groups are on the same side of the double bond.

-

(E)-dec-5-ene (trans-isomer): In this isomer, the higher-priority substituents (the butyl groups) are on opposite sides of the double bond axis.

The determination of "E" and "Z" configurations is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to substituents based on atomic number.[2] This E/Z notation is a more systematic and unambiguous way to describe the stereochemistry of alkenes compared to the older cis/trans nomenclature, especially for more complex molecules.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (Z)-dec-5-ene and its (E)-isomer is provided in the table below. This data is essential for the identification, characterization, and purification of these compounds.

| Property | (Z)-dec-5-ene | (E)-dec-5-ene |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol [4] | 140.27 g/mol |

| CAS Number | 7433-78-5[4] | 7433-56-9 |

| Boiling Point | 170 °C (at 750 mmHg) | 167-168 °C |

| Density | 0.74 g/mL | 0.735 g/mL |

| Refractive Index | 1.4240 | 1.4210 |

| ¹H NMR (CDCl₃) | δ ~5.3-5.4 ppm (m, 2H, CH=CH), ~2.0 ppm (m, 4H, CH₂-C=), ~1.2-1.4 ppm (m, 8H, CH₂), ~0.9 ppm (t, 6H, CH₃) | δ ~5.3-5.4 ppm (m, 2H, CH=CH), ~1.9-2.0 ppm (m, 4H, CH₂-C=), ~1.2-1.4 ppm (m, 8H, CH₂), ~0.9 ppm (t, 6H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~130 ppm (CH=CH), ~29 ppm (CH₂-C=), ~32/22 ppm (other CH₂), ~14 ppm (CH₃) | δ ~130 ppm (CH=CH), ~35 ppm (CH₂-C=), ~32/22 ppm (other CH₂), ~14 ppm (CH₃) |

| Mass Spectrum (m/z) | Major peaks at 41, 55, 70, 83, 97, 140 (M⁺) | Major peaks at 41, 55, 70, 83, 97, 140 (M⁺) |

| Calculated Bond Length (C=C) | ~1.34 Å | ~1.34 Å |

| Calculated Bond Angle (C-C=C) | ~125° | ~125° |

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Bond lengths and angles are typical values for Z- and E-alkenes and may vary slightly for this compound.[5][6]

Experimental Protocols

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes, particularly for achieving high stereoselectivity towards the Z-isomer when using non-stabilized ylides.[7] The following protocol describes a plausible method for the synthesis of (Z)-dec-5-ene from pentanal and amyltriphenylphosphonium bromide.

Materials:

-

Amyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Pentanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend amyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate (Z)-dec-5-ene from the triphenylphosphine (B44618) oxide byproduct and any (E)-isomer.[8][9] The progress of the separation can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

-

Biological Significance and Potential Applications in Drug Development

The stereochemistry of alkenes plays a pivotal role in their biological activity. Z-alkenes are found in numerous natural products and pharmaceuticals, where the specific geometry of the double bond is often critical for their therapeutic effects.[11] While specific signaling pathways involving (Z)-dec-5-ene are not extensively documented, long-chain unsaturated hydrocarbons are known to interact with cell membranes and can influence their fluidity and function.

The presence of a Z-double bond can induce a "kink" in the hydrocarbon chain, which can alter its packing in lipid bilayers and its interaction with membrane-bound proteins. This is a key consideration in the design of lipophilic drugs and drug delivery systems. Furthermore, the synthesis of analogues of biologically active natural products often requires the stereoselective construction of Z-alkene moieties.[12] The development of efficient and sustainable methods for Z-alkene synthesis is therefore an active area of research with significant implications for the pharmaceutical industry.

Conclusion

(Z)-dec-5-ene is a valuable model compound for studying the properties and reactions of Z-alkenes. Its stereoselective synthesis, typically achieved via the Wittig reaction, provides a practical route to this specific geometric isomer. A thorough understanding of its structure, properties, and the methods for its synthesis and purification is essential for researchers and professionals in drug development who are exploring the therapeutic potential of molecules containing Z-alkene motifs. The data and protocols presented in this guide serve as a foundational resource for further investigation and application of (Z)-dec-5-ene and related compounds.

References

- 1. Molecular switch - Wikipedia [en.wikipedia.org]

- 2. 7.5 Alkene Stereochemistry and the E,Z Designation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. (Z)-5-Decene [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. benchchem.com [benchchem.com]

- 10. qs-gen.com [qs-gen.com]

- 11. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breakthrough in Z-Alkene Synthesis: Scientists Develop Efficient and Sustainable Method | Tokyo University of Science [tus.ac.jp]

A Technical Guide to (E)-dec-5-ene: Properties, Reactions, and Experimental Protocols

(E)-dec-5-ene , also known by its common name trans-5-decene , is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. Its structure features a ten-carbon chain with a double bond between the fifth and sixth carbon atoms, with the substituents on either side of the double bond in the trans configuration. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, key reactions, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The unambiguous identification of (E)-dec-5-ene is crucial for scientific research and chemical synthesis. Its IUPAC name is (E)-dec-5-ene, and its Chemical Abstracts Service (CAS) registry number is 7433-56-9[1][2][3][4][5][6][7].

Physicochemical Data

A summary of the key physicochemical properties of (E)-dec-5-ene is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions and for computational modeling.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₀ | - | [1][5] |

| Molecular Weight | 140.27 | g/mol | [1][5] |

| CAS Number | 7433-56-9 | - | [1][2][3][4][5][6][7] |

| IUPAC Name | (E)-dec-5-ene | - | [1][5] |

| Synonyms | trans-5-Decene, trans-Dec-5-ene | - | [1][2][5] |

| Normal Boiling Point | 443.15 | K | [4] |

| Enthalpy of Vaporization | 37.81 | kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation | 113.54 | kJ/mol | [1] |

| Enthalpy of Formation at Standard Conditions (gas) | -132.51 | kJ/mol | [1] |

| Enthalpy of Fusion at Standard Conditions | 21.86 | kJ/mol | [1] |

| Ionization Energy | 8.76 - 8.95 | eV | [1] |

Key Reactions and Experimental Protocols

(E)-dec-5-ene is a versatile substrate for various organic reactions. Two notable transformations are its ozonolysis to form Criegee intermediates and the addition of phenoxathiin (B166618) cation radical.

Ozonolysis of (E)-dec-5-ene and Formation of Criegee Intermediates

Ozonolysis is a powerful method for the cleavage of the carbon-carbon double bond in alkenes. The reaction of (E)-dec-5-ene with ozone proceeds via the Criegee mechanism to form highly reactive Criegee intermediates[7][8]. These intermediates are of significant interest in atmospheric chemistry and have applications in organic synthesis[7][9].

This protocol describes a general procedure for the ozonolysis of (E)-dec-5-ene followed by a reductive workup to yield pentanal.

Materials:

-

(E)-dec-5-ene

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Ozone (O₃), generated from an ozone generator

-

Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃) for reductive workup

-

Nitrogen gas (N₂)

-

Dry ice/acetone bath

-

Round-bottom flask equipped with a gas inlet tube and a magnetic stir bar

-

Drying tube

Procedure:

-

Reaction Setup: Dissolve (E)-dec-5-ene in anhydrous dichloromethane in a round-bottom flask. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone.

-

Purging: Once the reaction is complete, the solution is purged with nitrogen gas to remove any unreacted ozone.

-

Reductive Workup: A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to the solution at -78 °C. The mixture is then allowed to warm to room temperature and stirred for several hours.

-

Isolation: The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pentanal.

Safety Precautions: Ozone is toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood. Ozonides are potentially explosive, and the reaction should be carried out with appropriate safety measures, including a blast shield.

Addition of Phenoxathiin Cation Radical

The addition of the phenoxathiin cation radical to (E)-dec-5-ene results in the stereospecific formation of a bis(10-phenoxathiiniumyl)alkane adduct. This reaction proceeds via a trans addition mechanism, likely involving an episulfonium cation radical intermediate[10].

This protocol outlines the procedure for the addition of phenoxathiin cation radical to (E)-dec-5-ene[10].

Materials:

-

(E)-dec-5-ene

-

Phenoxathiin

-

Acetonitrile (B52724) (MeCN), anhydrous

-

Anhydrous and inert atmosphere (e.g., argon or nitrogen)

-

Electrochemical setup for generating the cation radical or a suitable chemical oxidant

-

Basic alumina (B75360)

Procedure:

-

Generation of Cation Radical: The phenoxathiin cation radical is generated in situ in anhydrous acetonitrile, typically through electrochemical oxidation or by using a chemical oxidant.

-

Addition Reaction: A solution of (E)-dec-5-ene in anhydrous acetonitrile is added to the solution of the phenoxathiin cation radical under an inert atmosphere. The reaction mixture is stirred at room temperature until the reaction is complete.

-

Isolation of Bisadduct: The resulting erythro bis(10-phenoxathiiniumyl)decane adduct is isolated from the reaction mixture.

-

Elimination Reaction: The isolated bisadduct is treated with basic alumina in acetonitrile solution. This treatment leads to the elimination of a proton and phenoxathiin, yielding a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)decenes.

Visualizing Reaction Mechanisms and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following sections provide visualizations for the ozonolysis of (E)-dec-5-ene.

Experimental Workflow for Ozonolysis

The following diagram illustrates the key steps in the experimental workflow for the ozonolysis of (E)-dec-5-ene with a reductive workup.

Caption: Ozonolysis Experimental Workflow

Criegee Mechanism of Ozonolysis

The Criegee mechanism describes the stepwise reaction of an alkene with ozone. The following diagram illustrates this pathway for (E)-dec-5-ene.

Caption: Criegee Ozonolysis Mechanism

Safety and Handling

(E)-dec-5-ene is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Handle in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam for extinction[5]. It is very toxic to aquatic life with long-lasting effects[5]. Proper disposal of waste is required. This information is based on safety data for similar alkenes and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for (E)-dec-5-ene before use.

References

- 1. 5-Decene, (E)- (CAS 7433-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (E)-3,8-dimethylthis compound | C12H24 | CID 15727154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Decene | C10H20 | CID 23916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Decene [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-Decene, (E)- [webbook.nist.gov]

- 7. Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 9. Low-pressure and nascent yields of stabilized Criegee intermediates produced from ozonolysis of a series of 1-alkenes - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dec-5-ene: Molecular Properties and Characterization

For Immediate Release

This technical guide provides a comprehensive overview of the molecular properties of dec-5-ene, a ten-carbon alkene of interest to researchers in organic synthesis and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed data, experimental protocols for characterization, and a logical workflow for its synthesis and analysis.

Core Molecular Data

This compound is an unsaturated hydrocarbon with the chemical formula C10H20.[1][2][3][4][5][6] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical properties. The fundamental molecular data for this compound is summarized in the table below.

| Property | Value | References |

| Molecular Formula | C10H20 | [1][2][3][4][5][6] |

| Molecular Weight | 140.27 g/mol | [4][5][7][8] |

| Monoisotopic Mass | 140.156500638 Da | [7][8] |

| CAS Number (Isomer Mixture) | 19689-19-1 | [1] |

| CAS Number ((E)-trans-5-Decene) | 7433-56-9 | [2][3][6] |

| CAS Number ((Z)-cis-5-Decene) | 7433-78-5 | [5] |

| IUPAC Name | This compound | [8] |

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various methods in organic chemistry, with the Wittig reaction being a prominent example for its regioselectivity in double bond formation.[9][10][11] Following synthesis, a rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the product. The logical workflow for this process is illustrated below.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

Objective: To determine the purity of the synthesized this compound and to separate and quantify the (E) and (Z) isomers.

Instrumentation:

-

Gas Chromatograph equipped with a mass selective detector.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature sufficient to vaporize the sample (e.g., 250°C). A split injection mode is typically used to prevent column overloading.

-

GC Separation: The components of the sample are separated on the column based on their boiling points and interaction with the stationary phase. A temperature program is employed to achieve good separation.

-

Initial Oven Temperature: 50°C, hold for 2 minutes.

-

Temperature Ramp: Increase the temperature at a rate of 10°C/min to 200°C.

-

Final Hold: Hold at 200°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-300 amu).

-

Data Analysis:

-

The retention times of the peaks in the chromatogram are used to distinguish between the (E) and (Z) isomers.

-

The mass spectrum of each peak is compared to a reference library (e.g., NIST) to confirm the identity of this compound. The molecular ion peak (M+) at m/z 140 should be observable.

-

The relative area of each isomer's peak in the chromatogram is used to determine the E/Z ratio.

-

The total peak area of the this compound isomers compared to the total area of all peaks provides a measure of the sample's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of isomers.

Objective: To confirm the carbon skeleton and the geometry of the double bond in this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum. The alkenyl protons (hydrogens attached to the double bond) are of particular interest.

-

For (Z)-dec-5-ene, the alkenyl protons will appear as a multiplet around 5.3-5.4 ppm.

-

For (E)-dec-5-ene, the alkenyl protons will also be in a similar region but may show a slightly different chemical shift and coupling constant.

-

The aliphatic protons will appear upfield, typically between 0.8 and 2.1 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.

-

The sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of 120-140 ppm.[12]

-

The sp³ hybridized carbons of the alkyl chains will appear upfield.

-

Data Analysis:

-

The chemical shifts and integration values of the signals in the ¹H NMR spectrum confirm the presence of the different types of protons and their relative numbers.

-

The coupling constants between the alkenyl protons can help in assigning the stereochemistry of the double bond (J-coupling is typically larger for trans isomers).

-

The number of signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. For this compound, due to its symmetry, fewer than 10 carbon signals will be observed.

By combining the data from these analytical techniques, a comprehensive and unambiguous characterization of the synthesized this compound can be achieved, providing researchers with a high degree of confidence in their material for subsequent applications.

References

- 1. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 2. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. TRANS-5-DECENE(7433-56-9) 1H NMR [m.chemicalbook.com]

- 6. memphis.edu [memphis.edu]

- 7. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-Dec-5-ene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the stereoselective synthesis of the geometric isomers of Dec-5-ene: (Z)-Dec-5-ene (cis-Dec-5-ene) and (E)-Dec-5-ene (trans-Dec-5-ene). This document details established methodologies, including partial alkyne reduction and the Wittig reaction, offering detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Introduction

This compound is a ten-carbon alkene existing as two geometric isomers, cis and trans, which possess distinct physical and chemical properties. The stereocontrolled synthesis of these isomers is of significant interest in organic chemistry, serving as a foundational model for the synthesis of more complex molecules with specific geometric requirements, such as pheromones, natural products, and pharmaceutical intermediates. The choice of synthetic strategy is paramount in achieving high isomeric purity, and this guide will explore the most effective methods to selectively afford either the cis or trans isomer.

Synthesis of (Z)-Dec-5-ene (cis-Dec-5-ene)

The most common and reliable method for the synthesis of cis-alkenes is the partial hydrogenation of an internal alkyne using a "poisoned" catalyst, most notably Lindlar's catalyst. An alternative approach involves the Wittig reaction with a non-stabilized ylide.

Partial Hydrogenation of Dec-5-yne with Lindlar's Catalyst

The hydrogenation of an alkyne, such as Dec-5-yne, can be halted at the alkene stage using a deactivated palladium catalyst known as Lindlar's catalyst.[1][2] This catalyst, typically composed of palladium on calcium carbonate or barium sulfate (B86663) and treated with a poison like lead acetate (B1210297) and quinoline (B57606), facilitates the syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-alkene.[3][4]

Experimental Protocol:

A detailed experimental protocol for the synthesis of (Z)-Dec-5-ene via the partial hydrogenation of Dec-5-yne is presented below.

Materials:

-

Dec-5-yne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

-

Standard glassware for atmospheric pressure hydrogenation

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst in the chosen anhydrous solvent.

-

Add a small amount of quinoline to the suspension.

-

Flush the apparatus with hydrogen gas.

-

Introduce Dec-5-yne to the reaction mixture.

-

Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield crude (Z)-Dec-5-ene.

-

Purify the product by distillation or column chromatography if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dec-5-yne | [1] |

| Product | (Z)-Dec-5-ene | [1] |

| Catalyst | Lindlar's Catalyst | [1][3] |

| Stereoselectivity | High (>95% cis) | [5] |

| Typical Yield | Good to excellent | [5] |

Wittig Reaction with a Non-Stabilized Ylide

The Wittig reaction provides a powerful method for alkene synthesis from aldehydes or ketones.[6] The stereochemical outcome is dependent on the nature of the phosphorus ylide. Non-stabilized ylides, typically derived from alkyltriphenylphosphonium halides, generally lead to the formation of Z-(cis)-alkenes.[5] For the synthesis of cis-Dec-5-ene, pentanal can be reacted with the ylide generated from pentyltriphenylphosphonium bromide.

Experimental Protocol:

A representative experimental protocol for the synthesis of (Z)-Dec-5-ene via the Wittig reaction is outlined below.

Materials:

-

Pentyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride, or sodium amide)

-

Anhydrous aprotic solvent (e.g., THF, diethyl ether)

-

Pentanal

-

Standard glassware for air-sensitive reactions (if using organolithium bases)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend pentyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

-

Slowly add the strong base to the suspension to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

-

Stir the mixture at the appropriate temperature for a specified time to ensure complete ylide formation.

-

Slowly add a solution of pentanal in the anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product, separating it from the triphenylphosphine (B44618) oxide byproduct, typically by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Pentanal, Pentyltriphenylphosphonium bromide | [5] |

| Product | (Z)-Dec-5-ene | [5] |

| Stereoselectivity | Predominantly cis | [5] |

| Typical Yield | Moderate to good | [6] |

Synthesis of (E)-Dec-5-ene (trans-Dec-5-ene)

The synthesis of trans-alkenes is most effectively achieved through the dissolving metal reduction of alkynes. The Wittig reaction, when employing a stabilized ylide, can also be directed to favor the trans isomer. Additionally, the McMurry coupling presents another synthetic route.

Dissolving Metal Reduction of Dec-5-yne

The reduction of an internal alkyne with an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) at low temperatures (-33 °C or -78 °C) is a highly stereoselective method for the preparation of trans-alkenes.[1][7] The reaction proceeds via a radical anion intermediate, where the more stable trans-vinyl radical is preferentially formed, leading to the trans-alkene upon protonation.[8]

Experimental Protocol:

A detailed experimental protocol for the synthesis of (E)-Dec-5-ene via the dissolving metal reduction of Dec-5-yne is provided below.[1]

Materials:

-

Dec-5-yne

-

Sodium or Lithium metal

-

Liquid ammonia (NH₃)

-

A proton source for quenching (e.g., ammonium chloride, ethanol)

-

Dry ice/acetone or a cryocooler for maintaining low temperature

-

Standard glassware for low-temperature reactions

Procedure:

-

Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.

-

Cool the flask to -78 °C and condense the required volume of ammonia.

-

Carefully add small pieces of sodium or lithium metal to the liquid ammonia with stirring. The formation of a deep blue solution indicates the presence of solvated electrons.

-

Slowly add a solution of Dec-5-yne in a minimal amount of an anhydrous co-solvent (e.g., THF, diethyl ether) to the blue solution.

-

Stir the reaction mixture at low temperature until the blue color disappears, indicating the consumption of the solvated electrons.

-

Carefully quench the reaction by the slow addition of a proton source, such as solid ammonium chloride or ethanol.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water and a low-boiling organic solvent (e.g., pentane, diethyl ether) to the residue.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.

-

Filter and remove the solvent by distillation.

-

Purify the resulting (E)-Dec-5-ene by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dec-5-yne | [1] |

| Product | (E)-Dec-5-ene | [1] |

| Reducing Agent | Sodium or Lithium in liquid ammonia | [1][7] |

| Stereoselectivity | High (>95% trans) | [7] |

| Typical Yield | Good to excellent | [5] |

Wittig Reaction with a Stabilized Ylide

In contrast to non-stabilized ylides, stabilized ylides (those containing an electron-withdrawing group, such as an ester or a ketone, adjacent to the carbanion) typically react with aldehydes to produce E-(trans)-alkenes as the major product. This stereochemical preference is attributed to the thermodynamic stability of the intermediates in the reaction mechanism.

While this method is highly effective for α,β-unsaturated esters and ketones, its direct application to the synthesis of a simple dialkyl alkene like trans-Dec-5-ene is less common as it would require a less conventional stabilized ylide. However, the general principle remains a cornerstone of stereoselective alkene synthesis.

McMurry Coupling of Pentanal

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene.[9] The coupling of two molecules of pentanal can produce this compound. This reaction is particularly useful for the synthesis of sterically hindered alkenes and macrocycles. The stereoselectivity can vary, often yielding a mixture of cis and trans isomers, with the trans isomer often being the thermodynamic product.[10]

Experimental Protocol:

A general protocol for the McMurry coupling is described below.

Materials:

-

Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)

-

A reducing agent (e.g., lithium aluminum hydride, zinc-copper couple, or lithium metal)

-

Anhydrous aprotic solvent (e.g., THF, DME)

-

Pentanal

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare the low-valent titanium reagent by reacting the titanium chloride salt with the reducing agent in the anhydrous solvent. This often involves refluxing the mixture for several hours.

-

Cool the resulting black slurry of low-valent titanium to room temperature or below.

-

Slowly add a solution of pentanal in the anhydrous solvent to the slurry.

-

Heat the reaction mixture to reflux and maintain it for several hours to overnight.

-

Cool the reaction to room temperature and quench it by the slow addition of aqueous potassium carbonate or a similar work-up procedure.

-

Filter the mixture through a pad of Celite to remove the titanium oxides.

-

Extract the filtrate with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the product mixture by distillation or column chromatography to isolate the this compound isomers.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Pentanal | [10] |

| Product | This compound (mixture of isomers) | [10] |

| Coupling Reagent | Low-valent Titanium | [9] |

| Stereoselectivity | Typically a mixture of cis and trans | [10] |

| Typical Yield | Moderate to good | [9] |

Spectroscopic Characterization

The characterization of the synthesized this compound isomers is crucial to confirm their identity and assess their isomeric purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Spectroscopic Data Summary:

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | References |

| (Z) -This compound | Olefinic protons typically appear around 5.3-5.4 ppm. | Olefinic carbons appear around 129-131 ppm. | A characteristic C=C stretch is observed around 1650-1660 cm⁻¹, and a C-H bend for cis-alkenes is around 675-730 cm⁻¹. | [11] |

| (E) -This compound | Olefinic protons typically appear around 5.4-5.5 ppm. | Olefinic carbons appear around 130-132 ppm. | A strong C-H bend for trans-alkenes is observed around 960-975 cm⁻¹. The C=C stretch is often weaker than in the cis isomer. | [12][13][14] |

Note: Specific chemical shifts can vary depending on the solvent and the spectrometer frequency.

Visualized Workflows and Mechanisms

To further elucidate the synthetic pathways and their underlying principles, the following diagrams are provided.

Synthesis of (Z)-Dec-5-ene via Lindlar Hydrogenation

Caption: Workflow for the synthesis of cis-Dec-5-ene.

Mechanism of Lindlar Hydrogenation

Caption: Mechanism of cis-alkene formation.

Synthesis of (E)-Dec-5-ene via Dissolving Metal Reduction

Caption: Workflow for the synthesis of trans-Dec-5-ene.

Mechanism of Dissolving Metal Reduction

Caption: Mechanism of trans-alkene formation.

Conclusion

The stereoselective synthesis of cis- and trans-Dec-5-ene can be reliably achieved through well-established synthetic methodologies. For the synthesis of cis-Dec-5-ene, the partial hydrogenation of Dec-5-yne using Lindlar's catalyst is the method of choice, offering high stereoselectivity and good yields. The Wittig reaction with non-stabilized ylides also provides a viable, albeit potentially less selective, route. For the synthesis of trans-Dec-5-ene, the dissolving metal reduction of Dec-5-yne with sodium or lithium in liquid ammonia is highly effective and stereoselective. The McMurry coupling of pentanal offers an alternative, though typically less stereoselective, pathway. The selection of the appropriate synthetic strategy will depend on the desired isomeric purity, available starting materials, and laboratory capabilities. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the practical synthesis and characterization of these fundamental alkene isomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. McMurry reaction - Wikipedia [en.wikipedia.org]

- 10. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cis-5-Decene | C10H20 | CID 5364449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. trans-5-Decene | C10H20 | CID 637820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. TRANS-5-DECENE(7433-56-9) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

Spectroscopic Profile of Dec-5-ene: A Technical Guide

Introduction

Dec-5-ene (C10H20) is an alkene with the double bond located in the center of the carbon chain. It exists as two geometric isomers: cis (Z) and trans (E). The differentiation and characterization of these isomers, as well as the confirmation of the overall structure, rely heavily on modern spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis- and trans-Dec-5-ene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for molecular structure elucidation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key differentiating feature between the cis and trans isomers will be the coupling constant between the vinylic protons.

Table 1: Predicted ¹H NMR Data for cis- and trans-Dec-5-ene (in CDCl₃)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| trans-Dec-5-ene | ||||

| H-5, H-6 | ~5.40 | t | J₅,₄ ≈ 7 Hz, ³J₅,₆ ≈ 15 Hz | 2H |

| H-4, H-7 | ~1.97 | m | 4H | |

| H-3, H-8 | ~1.30 | m | 4H | |

| H-2, H-9 | ~1.28 | m | 4H | |

| H-1, H-10 | ~0.88 | t | J₁,₂ ≈ 7 Hz | 6H |

| cis-Dec-5-ene | ||||

| H-5, H-6 | ~5.35 | t | J₅,₄ ≈ 7 Hz, ³J₅,₆ ≈ 10 Hz | 2H |

| H-4, H-7 | ~2.03 | m | 4H | |

| H-3, H-8 | ~1.32 | m | 4H | |

| H-2, H-9 | ~1.29 | m | 4H | |

| H-1, H-10 | ~0.89 | t | J₁,₂ ≈ 7 Hz | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing five distinct signals for each isomer. The chemical shifts of the allylic carbons (C-4 and C-7) are expected to differ slightly between the cis and trans isomers.

Table 2: Predicted ¹³C NMR Data for cis- and trans-Dec-5-ene (in CDCl₃)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) - trans | Predicted Chemical Shift (δ, ppm) - cis |

| C-5, C-6 | ~130.5 | ~129.7 |

| C-4, C-7 | ~32.6 | ~27.2 |

| C-3, C-8 | ~31.8 | ~32.1 |

| C-2, C-9 | ~22.7 | ~22.8 |

| C-1, C-10 | ~14.1 | ~14.1 |

Infrared (IR) Spectroscopy

The IR spectra of alkenes are characterized by specific vibrational modes of the C=C and =C-H bonds. The key distinction between the cis and trans isomers of this compound in an IR spectrum is the position of the =C-H out-of-plane bending vibration.

Table 3: Predicted IR Absorption Frequencies for cis- and trans-Dec-5-ene

| Vibrational Mode | Predicted Frequency (cm⁻¹) - trans | Predicted Frequency (cm⁻¹) - cis | Intensity |

| =C-H Stretch | ~3020 | ~3015 | Medium |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |

| C=C Stretch | ~1670 | ~1660 | Weak-Medium |

| =C-H Bend (out-of-plane) | ~965 | ~675-730 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, this compound will undergo ionization, typically through electron impact (EI), to form a molecular ion (M⁺•). This molecular ion can then fragment in characteristic ways.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 140 | [C₁₀H₂₀]⁺• (Molecular Ion) | The molecular weight of this compound. |

| 97 | [C₇H₁₃]⁺ | Loss of a propyl radical (•C₃H₇) via allylic cleavage. |

| 83 | [C₆H₁₁]⁺ | Loss of a butyl radical (•C₄H₉) via allylic cleavage. |

| 69 | [C₅H₉]⁺ | Further fragmentation. |

| 55 | [C₄H₇]⁺ | A common fragment for alkenes.[1] |

| 41 | [C₃H₅]⁺ (Allyl cation) | A very common and stable fragment for alkenes.[1] |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons (though none are present in this compound).

-

Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and reference them to the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place one to two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr).[2][3] Place a second salt plate on top to create a thin liquid film.[2][3]

-

Instrument Setup : Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or hexane.[4] Further dilute this stock solution to a final concentration of about 10 µg/mL.[4]

-

Instrument Setup : Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), a standard electron energy of 70 eV is typically used.

-

Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

References

An In-depth Technical Guide to the Thermodynamic Stability of Dec-5-ene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of the geometric isomers of dec-5-ene, namely (E)-dec-5-ene and (Z)-dec-5-ene. While specific experimental thermodynamic data for this compound is not extensively documented in publicly available literature, this guide outlines the fundamental concepts, well-established experimental and computational methodologies for determining such data, and provides illustrative examples from analogous alkenes.

Core Principles of Alkene Stability

The thermodynamic stability of alkenes is primarily influenced by two key factors: substitution and stereochemistry.

-

Degree of Substitution: The stability of an alkene increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. This is attributed to a combination of hyperconjugation, which involves the delocalization of electrons from adjacent C-H σ-bonds into the π* antibonding orbital of the double bond, and the greater strength of an sp²-sp³ carbon-carbon single bond compared to an sp³-sp³ bond. Consequently, the general order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted. Both (E)- and (Z)-dec-5-ene are 1,2-disubstituted alkenes.

-

Stereoisomerism (Cis/Trans or Z/E Isomerism): For disubstituted alkenes, the trans (E) isomer is generally more thermodynamically stable than the cis (Z) isomer. This is due to steric hindrance between the alkyl substituents on the same side of the double bond in the cis isomer, which forces the molecule into a higher energy conformation. In the trans isomer, the bulky groups are on opposite sides, minimizing steric strain. For this compound, the butyl groups on each side of the double bond would experience significant steric repulsion in the (Z)-configuration.

Quantitative Stability Data

The following table presents illustrative data for the but-2-ene system to quantify the typical energy differences between Z and E isomers. It is expected that this compound isomers would exhibit a similar, likely slightly larger, difference in stability due to the larger butyl substituents compared to the methyl groups in but-2-ene.

| Property | (Z)-But-2-ene (cis) | (E)-But-2-ene (trans) | Difference ((E) - (Z)) |

| Heat of Formation (gas, 298 K) | -7.1 kJ/mol | -11.2 kJ/mol | -4.1 kJ/mol |

| Heat of Hydrogenation (298 K) | -119.6 kJ/mol | -115.5 kJ/mol | +4.1 kJ/mol |

| Relative Stability | Less Stable | More Stable |

Note: Data is for illustrative purposes using but-2-ene as an analog. The greater steric strain between the two butyl groups in (Z)-dec-5-ene would likely lead to a slightly larger enthalpy difference between its isomers.

Experimental Protocols for Determining Thermodynamic Stability

The quantitative data for alkene stability is determined through several key experimental techniques.

The standard enthalpy of formation of a compound can be determined from its heat of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified this compound isomer is placed in a sample crucible within a high-pressure stainless steel vessel, known as the "bomb."

-

Fuse Wire: A fuse wire of known length and material (e.g., iron) is connected to two electrodes, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then calculated using Hess's law.

A more direct comparison of alkene stability is achieved by measuring the heat of hydrogenation, as isomeric alkenes yield the same alkane upon hydrogenation. The less heat released, the more stable the initial alkene.

Methodology:

-

Reaction Setup: The hydrogenation is carried out in a solution-phase calorimeter. A known amount of the alkene isomer is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in the calorimeter.

-

Catalyst: A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogen Introduction: The system is saturated with hydrogen gas, and the initial temperature is allowed to stabilize. The reaction is then initiated, often by breaking a vial containing the alkene within the hydrogen-saturated solvent or by introducing hydrogen to the reaction vessel.

-

Temperature Monitoring: The temperature change of the solution is precisely measured as the exothermic hydrogenation reaction proceeds.

-

Calculation: The enthalpy of hydrogenation is calculated from the temperature rise and the heat capacity of the calorimeter and its contents. The difference in the heats of hydrogenation between the (E) and (Z) isomers directly corresponds to the difference in their enthalpies.

The Gibbs free energy difference between isomers can be determined by allowing them to reach equilibrium and measuring their relative concentrations.

Methodology:

-

Reaction Mixture: A sample of either pure (E)- or (Z)-dec-5-ene, or a mixture of the two, is dissolved in an inert solvent.

-

Catalyst Addition: A strong acid catalyst (e.g., sulfuric acid or a solid acid resin like Nafion-H+) is added to facilitate the isomerization by protonating the double bond and allowing rotation around the resulting carbon-carbon single bond in the carbocation intermediate.

-

Equilibration: The mixture is stirred at a constant temperature until the composition no longer changes, indicating that equilibrium has been reached. The time to reach equilibrium can vary from hours to days depending on the catalyst and temperature.

-

Analysis: Aliquots of the reaction mixture are periodically taken, the catalyst is neutralized or removed, and the relative concentrations of the (E) and (Z) isomers are determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Calculation: Once the equilibrium constant, K_eq = [(E)-isomer]/[(Z)-isomer], is determined, the standard Gibbs free energy difference (ΔG°) between the isomers is calculated using the equation: ΔG° = -RT ln(K_eq) where R is the ideal gas constant and T is the absolute temperature in Kelvin.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key relationships and workflows discussed.

Caption: Energy diagram showing the relative stability of (Z)- and (E)-dec-5-ene.

Caption: Workflow for the experimental determination of alkene stability.

Conclusion

The thermodynamic stability of this compound isomers is dictated by well-understood principles of steric strain. The (E)-isomer is predicted to be more stable than the (Z)-isomer due to the minimization of steric repulsion between the two butyl groups. While specific quantitative data for this compound is sparse, established experimental protocols involving calorimetry and equilibrium studies can be employed to determine the precise energy differences. For professionals in fields such as drug development, understanding these stability relationships is crucial for predicting reaction outcomes, optimizing synthetic routes, and understanding the conformational behavior of molecules containing unsaturated hydrocarbon chains.

A Technical Guide to Commercial Sourcing and Quality Verification of High-Purity Dec-5-ene for Research and Drug Development

December 16, 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity Dec-5-ene for their work. This compound, existing as cis (Z) and trans (E) isomers, is a valuable intermediate in organic synthesis. The precise isomeric purity is often critical in research and pharmaceutical applications, where stereochemistry can significantly influence biological activity. This document provides an overview of commercial suppliers, methodologies for purity verification, and a logical workflow for incorporating this chemical into a research and development pipeline.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound can vary, with purity levels and the isomeric ratio being key considerations. Below is a summary of potential commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the specifications of a particular batch before purchase.[1][2][3][4] A CoA provides detailed information about the tested quality and composition of the product.[2]

| Supplier | Product Name/Isomer | Purity | Quantity | CAS Number | Notes |

| Thermo Fisher Scientific | trans-5-Decene | 97% | Varies | 7433-56-9 | Formerly part of the Alfa Aesar portfolio.[5] |

| TCI America | cis-5-Decene | ≥98.0% (GC) | 1 mL | 7433-78-5 | Available through distributors like Fisher Scientific.[6] |

| Amsbio | This compound | Not Specified | 500 mg | 19689-19-1 | Listed as a biochemical. Purity and isomer ratio not detailed.[7] |

| Biosynth | trans-5-Decene | Not Specified | Varies | 7433-56-9 | Marketed for pharmaceutical testing.[8] |

Note: This table is not exhaustive and represents a snapshot of available information. Availability and specifications are subject to change. It is crucial to contact suppliers directly for the most current data and to request a detailed Certificate of Analysis.

Synthesis and Purification Strategies for High-Purity this compound

While direct purchase of high-purity this compound is often preferred, in-house synthesis and purification may be necessary for specific research needs, such as obtaining a particular isomeric ratio or higher purity than commercially available.

Synthesis:

Stereoselective synthesis methods are required to produce specific isomers of this compound.

-

(E)-Dec-5-ene (trans) : The Horner-Wadsworth-Emmons (HWE) reaction is a common and effective method for synthesizing (E)-alkenes with high selectivity.[9] This reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde or ketone. For (E)-Dec-5-ene, this could involve the reaction of a pentylphosphonate with pentanal.

-

(Z)-Dec-5-ene (cis) : The Wittig reaction, using unstabilized or semi-stabilized ylides, typically favors the formation of (Z)-alkenes. Additionally, photoisomerization can be employed to convert (E)-alkenes to (Z)-alkenes, often using a photosensitizer.[10] Recent advancements have focused on developing efficient and sustainable photoisomerization methods.[10]

Purification:

Purification of this compound isomers to high purity generally involves standard organic chemistry techniques. Distillation can be effective for removing impurities with significantly different boiling points. For separating cis and trans isomers or removing closely related impurities, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful techniques.

Experimental Protocols for Quality Verification

Ensuring the purity and isomeric ratio of this compound is critical. The following are detailed methodologies for the analysis of this compound.

3.1. High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like alkene isomers.[11] High-resolution capillary columns are essential for resolving the subtle differences between cis and trans isomers.[12][13]

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Column: High-polarity capillary column (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness).[11]

-

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

-

Transfer the solution to a 1.5 mL glass autosampler vial.

-

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Hold at 150°C for 10 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 35-300

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

The retention times of the cis and trans isomers will differ, with the trans isomer typically eluting slightly earlier on polar columns.

-

Mass spectra can be compared to standard libraries (e.g., NIST) for confirmation of the molecular weight (140.27 g/mol ) and fragmentation pattern.

-

3.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Isomer Ratio and Purity Determination

qNMR is a highly accurate method for determining the purity and the ratio of isomers in a sample without the need for identical reference standards for each component.[14][15]

-

Instrumentation:

-

NMR Spectrometer: Bruker 400 MHz or higher field instrument.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

-

Add a known quantity of a deuterated solvent (e.g., CDCl3) containing a certified internal standard of known concentration (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard's signals should not overlap with the analyte signals.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard 90° pulse sequence.

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

-

-

Data Analysis:

-

The vinylic protons of the cis and trans isomers of this compound will have distinct chemical shifts and coupling constants in the ¹H NMR spectrum.[16] Typically, the vinylic protons of the cis isomer appear slightly upfield compared to the trans isomer.

-

Integrate the signals corresponding to the vinylic protons of each isomer and the known internal standard.

-

The ratio of the integrals of the vinylic protons for the cis and trans isomers will give the isomeric ratio.

-

The absolute purity can be calculated by comparing the integral of the this compound signals to the integral of the internal standard of known concentration.[14]

-

Workflow and Signaling Pathway Considerations

Workflow for Sourcing and Quality Control of this compound

The following diagram illustrates a logical workflow for sourcing high-purity this compound and ensuring its quality for research and drug development applications.

Relevance in Drug Development

While there are no prominent, well-defined signaling pathways directly modulated by this compound itself, its significance in drug development lies in its role as a versatile chemical building block. Alkenes, in general, are crucial precursors and intermediates in the synthesis of a vast array of pharmacologically active molecules.[17] The carbon-carbon double bond in this compound provides a reactive handle for numerous chemical transformations, including but not limited to:

-

Epoxidation: To form epoxides, which are key intermediates in the synthesis of various drugs.

-

Hydroboration-oxidation: To introduce hydroxyl groups, leading to the synthesis of alcohols.

-

Metathesis: To form new carbon-carbon double bonds, enabling the construction of complex molecular skeletons.

-

Addition Reactions: Halogenation, hydrohalogenation, and other additions across the double bond to introduce diverse functionalities.

The stereochemistry of the double bond (cis or trans) in this compound can be critical in determining the stereochemical outcome of these reactions, which in turn can profoundly impact the biological activity and safety profile of the final drug candidate.

The following diagram illustrates the conceptual role of a building block like this compound in a drug discovery pipeline.

References

- 1. Certificate of analysis - Wikipedia [en.wikipedia.org]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. datacor.com [datacor.com]

- 5. trans-5-Decene, 97% | Fisher Scientific [fishersci.ca]

- 6. cis-5-Decene 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. amsbio.com [amsbio.com]